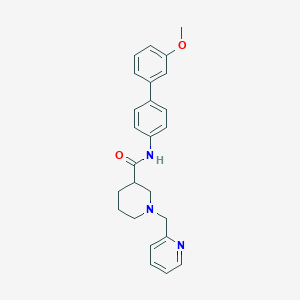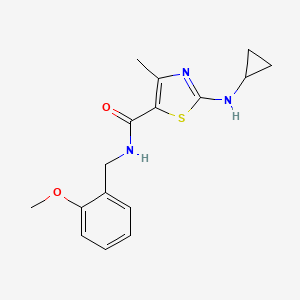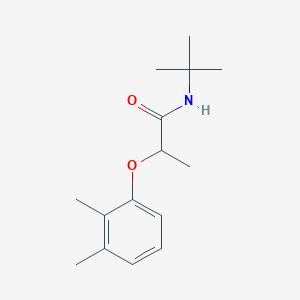![molecular formula C16H13ClN4O2 B6009228 4-[(E)-[2-(4-CHLOROPHTHALAZIN-1-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHYLBENZENE-1,3-DIOL](/img/structure/B6009228.png)
4-[(E)-[2-(4-CHLOROPHTHALAZIN-1-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHYLBENZENE-1,3-DIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[2-(4-CHLOROPHTHALAZIN-1-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHYLBENZENE-1,3-DIOL is a complex organic compound that features a chlorophthalazine moiety linked to a hydrazine group, which is further connected to a methylbenzene diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[2-(4-CHLOROPHTHALAZIN-1-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHYLBENZENE-1,3-DIOL typically involves the following steps:
Formation of the hydrazone linkage: This is achieved by reacting 4-chlorophthalazine with hydrazine under controlled conditions to form the hydrazone intermediate.
Condensation reaction: The hydrazone intermediate is then reacted with 2-methylbenzene-1,3-diol under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[2-(4-CHLOROPHTHALAZIN-1-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHYLBENZENE-1,3-DIOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or other reduced forms.
Substitution: The chlorophthalazine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phthalazine derivatives.
Scientific Research Applications
4-[(E)-[2-(4-CHLOROPHTHALAZIN-1-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHYLBENZENE-1,3-DIOL has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its hydrazone linkage.
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(4-CHLOROPHTHALAZIN-1-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHYLBENZENE-1,3-DIOL involves its interaction with molecular targets such as DNA and proteins. The hydrazone linkage allows it to form covalent bonds with nucleophilic sites on these biomolecules, leading to inhibition of their function. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[2-(4-BROMOPHTHALAZIN-1-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHYLBENZENE-1,3-DIOL
- 4-[(E)-[2-(4-FLUOROPHTHALAZIN-1-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHYLBENZENE-1,3-DIOL
Uniqueness
4-[(E)-[2-(4-CHLOROPHTHALAZIN-1-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHYLBENZENE-1,3-DIOL is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorophthalazine moiety provides distinct electronic properties that can enhance its effectiveness in medicinal and materials applications.
Properties
IUPAC Name |
4-[(E)-[(4-chlorophthalazin-1-yl)hydrazinylidene]methyl]-2-methylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-9-13(22)7-6-10(14(9)23)8-18-20-16-12-5-3-2-4-11(12)15(17)19-21-16/h2-8,22-23H,1H3,(H,20,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMAINNXPWKUSM-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C=NNC2=NN=C(C3=CC=CC=C32)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1O)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(2,6-DIMETHYLPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B6009163.png)
![3-(1,3-benzothiazol-2-yl)-N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B6009165.png)

![3-(4-METHOXYPHENYL)-N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE](/img/structure/B6009184.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(3-thienyl)propanamide](/img/structure/B6009187.png)

![3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide](/img/structure/B6009194.png)
![2-(2-methoxyphenoxy)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6009212.png)
![2-allyl-5-{[(4-methylphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6009218.png)
![N,N-dimethyl-4-oxo-4-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanamide](/img/structure/B6009224.png)
![2-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6009231.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxyphenyl)urea](/img/structure/B6009239.png)

![(1-methyl-3-piperidinyl)methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6009251.png)
